2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride
Overview
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2N2S and its molecular weight is 249.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways .
Mode of Action
Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates prostaglandins believed to be involved in gastrointestinal mucosal protection, whereas COX-2 is induced at the sites of inflammation throughout the body to generate prostaglandins, believed to mediate inflammation and pain .
Result of Action
Similar benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .
Action Environment
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Biochemical Analysis
Biochemical Properties
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can modulate biochemical pathways, leading to changes in cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that its effects on cellular function can persist, with some cells developing resistance or adaptive responses over time. These temporal changes are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes and affecting metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBWCIHXKXTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210428-41-4 | |
Record name | 2-Benzothiazoleethanamine, 5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210428-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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